Lys-Phe dihydrobromide
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Overview
Description
Lys-Phe dihydrobromide, also known as lysyl-phenylalanine dihydrobromide, is a dipeptide compound consisting of the amino acids lysine and phenylalanine. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. The compound is characterized by its molecular formula C15H23N3O3 · 2HBr and a molecular weight of 455.19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lys-Phe dihydrobromide can be synthesized through a peptide coupling reaction between lysine and phenylalanine. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is particularly advantageous for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Lys-Phe dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups.
Substitution: The amino groups in lysine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation, and reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide-linked peptides, while reduction can produce free thiol groups. Substitution reactions can result in alkylated or acylated derivatives of this compound .
Scientific Research Applications
Lys-Phe dihydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: The compound is employed in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: this compound is investigated for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.
Industry: The compound is used in the development of biomaterials, such as hydrogels and scaffolds for tissue engineering
Mechanism of Action
The mechanism of action of Lys-Phe dihydrobromide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Lys-Phe dihydrobromide can be compared with other dipeptides, such as:
Gly-Phe dihydrobromide: Consists of glycine and phenylalanine, and has different physicochemical properties and biological activities.
Lys-Tyr dihydrobromide: Consists of lysine and tyrosine, and may have different binding affinities and therapeutic potentials.
Ala-Phe dihydrobromide: Consists of alanine and phenylalanine, and is used in different research applications
This compound is unique due to its specific combination of lysine and phenylalanine, which imparts distinct properties and applications compared to other dipeptides.
Properties
Molecular Formula |
C15H25Br2N3O3 |
---|---|
Molecular Weight |
455.19 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;dihydrobromide |
InChI |
InChI=1S/C15H23N3O3.2BrH/c16-9-5-4-8-12(17)14(19)18-13(15(20)21)10-11-6-2-1-3-7-11;;/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21);2*1H/t12-,13-;;/m0../s1 |
InChI Key |
WCIKYRLDIDXUBD-NJHZPMQHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Br.Br |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCCN)N.Br.Br |
Origin of Product |
United States |
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